molecular formula C19H18O2 B14500475 3-phenylprop-2-enyl 4-phenylbut-3-enoate CAS No. 63257-81-8

3-phenylprop-2-enyl 4-phenylbut-3-enoate

Cat. No.: B14500475
CAS No.: 63257-81-8
M. Wt: 278.3 g/mol
InChI Key: DIRPGPBQDPCEJQ-UHFFFAOYSA-N
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Description

3-phenylprop-2-enyl 4-phenylbut-3-enoate is an organic compound with the molecular formula C17H16O2. It is known for its unique structure, which includes both phenyl and butenoate groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylprop-2-enyl 4-phenylbut-3-enoate typically involves the esterification of 3-phenylprop-2-enyl alcohol with 4-phenylbut-3-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-phenylprop-2-enyl 4-phenylbut-3-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylprop-2-enyl 4-phenylbut-3-enoic acid.

    Reduction: Formation of 3-phenylprop-2-enyl 4-phenylbut-3-enol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-phenylprop-2-enyl 4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-phenylprop-2-enyl 4-phenylbut-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The phenyl groups may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3E)-4-Phenylbut-3-enoate: Similar structure but with a methyl ester group.

    3-phenylprop-2-enal: Contains an aldehyde group instead of an ester group.

Uniqueness

3-phenylprop-2-enyl 4-phenylbut-3-enoate is unique due to its combination of phenyl and butenoate groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

63257-81-8

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

3-phenylprop-2-enyl 4-phenylbut-3-enoate

InChI

InChI=1S/C19H18O2/c20-19(15-7-13-17-9-3-1-4-10-17)21-16-8-14-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI Key

DIRPGPBQDPCEJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)OCC=CC2=CC=CC=C2

Origin of Product

United States

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